[(3-Methoxy-1,2-thiazol-5-yl)methyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Methoxy-1,2-thiazol-5-yl)methyl](methyl)amine is a useful research compound. Its molecular formula is C6H10N2OS and its molecular weight is 158.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications and Chemical Properties
- Hydroaminomethylation of Oleochemicals : This process is significant in the context of renewable resources, where various amines, including potentially “(3-Methoxy-1,2-thiazol-5-yl)methylamine,” are grafted onto alkyl chains of vegetable oils. Such products have potential as monomers in polymer chemistry and as bio-based surface-active agents, emphasizing the importance of this compound in industrial applications (Vanbésien, Nôtre, Monflier, & Hapiot, 2018).
Pharmacological Perspectives
- Mu-Opioid Receptor Biased Agonists : Research into mu-opioid receptor agonists, such as Oliceridine, highlights the broader context of thiazolylmethyl(methyl)amine derivatives in developing analgesics with reduced adverse effects. These studies indicate the compound's potential relevance in designing drugs that offer the analgesic benefits of opioids while limiting side effects through selective activation of signaling pathways (Urits et al., 2019).
Environmental and Health Impacts
- Sulfamethoxazole Contamination and Removal : Reflecting on the broader implications of nitrogen-containing compounds, research on the environmental persistence of sulfamethoxazole—a compound containing similar functional groups—underscores the environmental relevance of understanding and mitigating the impacts of such compounds. Techniques explored for its removal, including adsorption and photocatalytic degradation, may offer insights into handling related compounds, pointing to the importance of sustainable disposal and degradation mechanisms (Prasannamedha & Kumar, 2020).
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets, contributing to their diverse biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been shown to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
1-(3-methoxy-1,2-thiazol-5-yl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-7-4-5-3-6(9-2)8-10-5/h3,7H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMZDCBDOYOISD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NS1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.